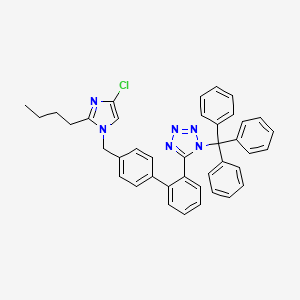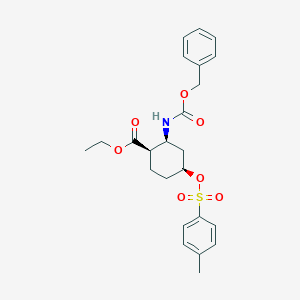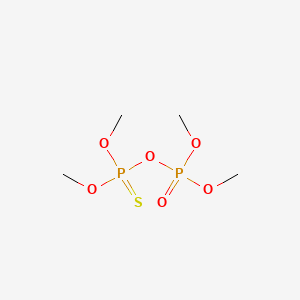
3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Octyl-D17-phenol is a chemical compound synthesized through various chemical reactions, including phenol and octyl alcohol with sulfonic acid resin as a catalyst. It's a topic of research due to its molecular structure and potential applications in different fields, including chemical engineering and environmental science.
Synthesis Analysis
The synthesis of 4-N-Octyl-D17-phenol involves chemical reactions under specific conditions. For instance, the compound has been synthesized by reacting phenol and octyl alcohol with sulfonic acid resin as a catalyst. Optimal conditions include a reaction temperature of 135-140°C, a reaction time of about 20 hours, and a mole ratio of phenol to octyl alcohol of 1:1.2, achieving a conversion and selectivity rate of 80% (L. Ruig, 2014).
Molecular Structure Analysis
The molecular structure of 4-N-Octyl-D17-phenol and similar compounds has been explored through various spectroscopic and theoretical studies. Techniques like X-ray single-crystal analysis, FTIR, UV-Vis spectrometry, and NMR spectroscopy have been employed to characterize the molecular geometry, electronic structure, and other properties of these compounds. These studies provide insights into the compound's structural features and behavior in different environments (A. D. Khalaji et al., 2017).
Chemical Reactions and Properties
4-N-Octyl-D17-phenol undergoes various chemical reactions, including etherization, reduction, diazotization, and hydrolysis, to synthesize pharmaceutical intermediates and other related compounds. These reactions highlight the compound's reactivity and functional applicability in synthesizing more complex molecules (Z. Quan, 2005).
Physical Properties Analysis
The physical properties of 4-N-Octyl-D17-phenol, including phase behavior and molecular packing, have been studied using methods like π/A isotherms, Brewster angle microscopy (BAM), and grazing incidence X-ray diffraction (GIXD) measurements. These studies provide valuable information on how the compound interacts with other molecules and its behavior at interfaces, essential for understanding its potential applications (M. Peikert et al., 2014).
Applications De Recherche Scientifique
Herbicidal Activity
One study focused on a derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, which demonstrated potent herbicidal activity against annual weeds and showed good rice selectivity under greenhouse conditions. This compound also controlled annual weeds rapidly in field trials, indicating its potential as a useful rice herbicide while exhibiting low mammalian and environmental toxicity (Hwang et al., 2005).
Synthesis Methods
Another area of application involves the synthesis of related compounds. For instance, a study reported a facile continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate. This process utilizes an unstable aryl-Grignard reagent reacted with gaseous CO2, demonstrating the potential of microreactor technology in the efficient synthesis of complex organic compounds (Deng et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methylsulfanylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2S/c1-21-13-4-2-9(3-5-13)10-6-11(14(19)20)8-12(7-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZMDUGNYLNNGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

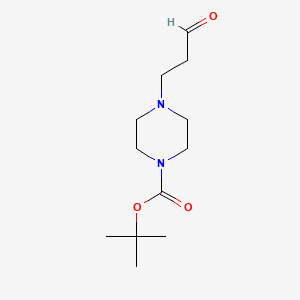



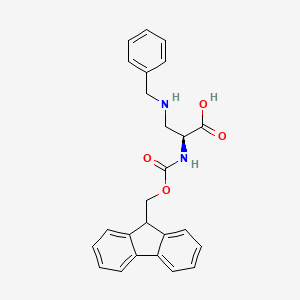
![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)
